N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Overview
Description
The compound “N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea” is a complex organic molecule. It contains several functional groups, including a benzodioxole, a thiadiazole, and a urea group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole, the thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and the urea group features a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzodioxole and phenyl group), a heterocyclic ring (thiadiazole), and polar functional groups (urea and methoxy groups). These features could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the urea group might participate in condensation reactions, while the aromatic rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Mode of Action
It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of GSK-3β can affect several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK-3β can potentially impact these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which GSK-3β is involved. Potential effects could include altered cell signaling, changes in cell growth and metabolism, and induction of apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-23-12-5-3-11(4-6-12)18-16(22)19-17-21-20-15(26-17)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGVNBMPGSQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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